Amylin (8-37) (mouse, rat)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

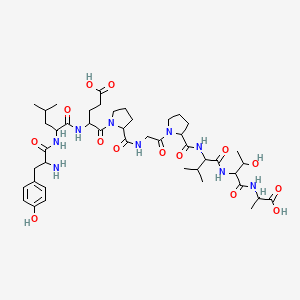

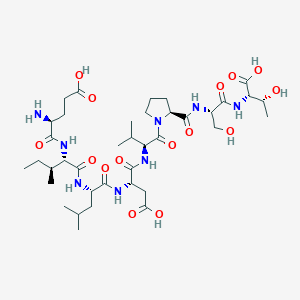

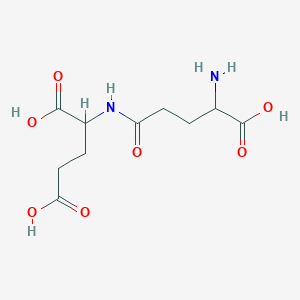

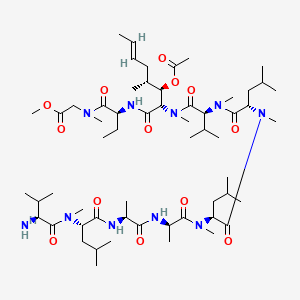

Amylin (8-37) (mouse, rat) is a truncated analog of the native amylin peptide hormone, also known as islet amyloid polypeptide. This compound is specifically designed to inhibit the amylin receptor, thereby modulating the physiological effects of amylin. Amylin is co-secreted with insulin by pancreatic beta cells and plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety .

Mechanism of Action

Target of Action

Amylin (8-37) (mouse, rat) is a truncated analog of native Amylin . Its primary target is the amylin receptor (AMY) . Amylin receptors play a crucial role in the regulation of glucose uptake and glycogen deposition in muscle tissue .

Mode of Action

Amylin (8-37) (mouse, rat) selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue . It acts as a weak antagonist of the amylin receptor . This interaction with its target leads to changes in insulin action and lipid metabolism .

Biochemical Pathways

Amylin (8-37) (mouse, rat) affects the biochemical pathways related to insulin action and lipid metabolism . It enhances insulin action and alters lipid metabolism in normal and insulin-resistant conditions . The compound reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .

Result of Action

The action of Amylin (8-37) (mouse, rat) results in a significant alteration of in vivo lipid metabolism . It reduces plasma insulin, enhances insulin sensitivity, and consistently reduces basal insulin levels in normal and insulin-resistant conditions . It also increases basal plasma triglycerides, lowers plasma nonesterified fatty acids, and reduces muscle triglyceride and total long-chain acyl-CoA content .

Action Environment

The environment in which Amylin (8-37) (mouse, rat) acts can influence its action, efficacy, and stability. For instance, the presence of hyperamylinemia, a condition characterized by an excess of amylin in the blood, can accompany insulin resistance induced by hGH infusion . In such an environment, Amylin (8-37) (mouse, rat) can increase whole body and muscle insulin sensitivity . .

Biochemical Analysis

Biochemical Properties

“Amylin (8-37) (mouse, rat)” interacts with the Amylin receptor (AMY), acting as a weak antagonist . It has been found to enhance insulin action and alter lipid metabolism in normal and insulin-resistant rats . The peptide selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue .

Cellular Effects

“Amylin (8-37) (mouse, rat)” has a profound impact on various types of cells and cellular processes. It influences cell function by modulating nutrient utilization and inhibiting postprandial glucagon secretion . This peptide also increases energy disposal by preventing compensatory decreases of energy expenditure in weight-reduced individuals .

Molecular Mechanism

The molecular mechanism of “Amylin (8-37) (mouse, rat)” involves its interaction with the Amylin receptor (AMY). It acts as a weak antagonist to this receptor, thereby influencing insulin-related glucose uptake and glycogen deposition in muscle tissue . The peptide’s effects are thought to be mediated through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of “Amylin (8-37) (mouse, rat)” change over time in laboratory settings. For instance, in young rats aged 7–9 weeks, a single subcutaneous dose of the peptide induced a reduction of total and ionized calcium of 40–50% from baseline, with the lowest level around 12 hours after dosing .

Dosage Effects in Animal Models

The effects of “Amylin (8-37) (mouse, rat)” vary with different dosages in animal models. For example, in young rats, a single subcutaneous dose of the peptide induced a reduction of total and ionized calcium of 40–50% from baseline .

Metabolic Pathways

“Amylin (8-37) (mouse, rat)” is involved in several metabolic pathways. It modulates nutrient utilization by inhibiting postprandial glucagon secretion . This peptide also increases energy disposal by preventing compensatory decreases of energy expenditure in weight-reduced individuals .

Transport and Distribution

It is known that this peptide is co-secreted with insulin from the pancreatic β-cells .

Subcellular Localization

It is known that this peptide is co-secreted with insulin from the pancreatic β-cells , suggesting its presence in the secretory granules of these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylin (8-37) (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Amylin (8-37) (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC. Quality control measures, such as mass spectrometry and amino acid analysis, ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products: The major product of these reactions is the purified Amylin (8-37) (mouse, rat) peptide, which is characterized by its specific amino acid sequence .

Scientific Research Applications

Amylin (8-37) (mouse, rat) has several scientific research applications:

Biology: It is used to study the physiological and pathological roles of amylin in glucose metabolism and insulin resistance. It helps in understanding the mechanisms of diseases like diabetes.

Medicine: As an amylin receptor antagonist, it is used in research to develop therapeutic strategies for conditions such as obesity and type 2 diabetes.

Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and interactions with receptors.

Industry: It is used in the development of peptide-based drugs and therapeutic agents

Comparison with Similar Compounds

Pramlintide: A stable analog of human amylin used as an adjunct treatment for diabetes.

Cagrilintide: A long-acting amylin analog used for weight management.

NN1213: A potent, long-acting analog of human amylin designed for therapeutic use

Uniqueness: Amylin (8-37) (mouse, rat) is unique in its ability to selectively inhibit the amylin receptor without the aggregation issues associated with native amylin. This makes it a valuable research tool for studying the physiological and pathological roles of amylin and developing therapeutic strategies .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRMGRGEHRNNC-ANJGTFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N43O43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3200.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.